N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide
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Overview
Description
“N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . The compound also has an ethyl(2-methylphenyl)amino group and a fluorine atom attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the attachment of the ethyl(2-methylphenyl)amino group . Specific methods for the synthesis of fluoropyridines are discussed in the literature .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the fluorine atom, and the ethyl(2-methylphenyl)amino group would all contribute to its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atom, and the ethyl(2-methylphenyl)amino group . Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and stability .Scientific Research Applications
Antibacterial Agents
Research into pyridonecarboxylic acids and their analogs, such as described by Egawa et al. (1984), showcases the synthesis and antibacterial activity of compounds with complex structures, potentially offering a framework for exploring the antibacterial properties of N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide (Egawa et al., 1984).
Cancer Research
In cancer research, compounds like those studied by Deady et al. (2005), which involve carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrate potent cytotoxicity against cancer cells, suggesting a potential avenue for the application of our target compound in oncology (Deady et al., 2005).
Neurological Imaging
García et al. (2014) explored carboxamides as analogs of WAY100635 for PET tracers of serotonin 5-HT(1A) receptors. This suggests the potential utility of this compound in the development of imaging agents for neurological disorders (García et al., 2014).
Radioprotection
Vasil'eva and Rozhkov (1992) investigated fluorine-containing amides with sulfinate or sulfoxide groups for their radioprotective activity. The structural similarity suggests potential research into the radioprotective properties of the target compound (Vasil'eva & Rozhkov, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(N-ethyl-2-methylanilino)ethyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-3-21(15-7-5-4-6-13(15)2)11-10-20-17(22)14-8-9-19-16(18)12-14/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHIEEWRZKAHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C1=CC(=NC=C1)F)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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